molecular formula C18H21N3O2S B2424203 1-butyl-2-(4-nitrophenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione CAS No. 462069-10-9

1-butyl-2-(4-nitrophenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione

Cat. No.: B2424203
CAS No.: 462069-10-9
M. Wt: 343.45
InChI Key: RXVXOTQEUNDLEJ-UHFFFAOYSA-N
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Description

1-butyl-2-(4-nitrophenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione is a complex organic compound that belongs to the class of quinazoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-butyl-2-(4-nitrophenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 4-nitrobenzaldehyde with butylamine to form an intermediate Schiff base, which is then cyclized with thiourea to yield the desired quinazoline derivative. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pH conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance production rates and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

1-butyl-2-(4-nitrophenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the thione sulfur.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Scientific Research Applications

1-butyl-2-(4-nitrophenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 1-butyl-2-(4-nitrophenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    1-Butyl-2-(4-nitrophenyl)-quinazoline-4-thione: Lacks the tetrahydro moiety.

    2-(4-Nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4-thione: Lacks the butyl group.

    1-Butyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4-thione: Lacks the nitro group.

Uniqueness

1-butyl-2-(4-nitrophenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione is unique due to the presence of both the butyl and nitrophenyl groups, which contribute to its distinct chemical and biological properties

Properties

IUPAC Name

1-butyl-2-(4-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2S/c1-2-3-12-20-16-7-5-4-6-15(16)18(24)19-17(20)13-8-10-14(11-9-13)21(22)23/h8-11H,2-7,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXVXOTQEUNDLEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=C(CCCC2)C(=S)N=C1C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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